molecular formula C58H85N13O16S B14452026 Physalaemin, lys(5)-thr(6)- CAS No. 73572-30-2

Physalaemin, lys(5)-thr(6)-

Cat. No.: B14452026
CAS No.: 73572-30-2
M. Wt: 1252.4 g/mol
InChI Key: JDWGXVXQFARQIG-UTSVTYMMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Physalaemin, lys(5)-thr(6)- can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process typically includes the following steps:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of physalaemin, lys(5)-thr(6)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Physalaemin, lys(5)-thr(6)- undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) is often used for reduction reactions.

    Substitution: Various amino acid derivatives and coupling reagents are used in substitution reactions.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Restored methionine.

    Substitution: Analog peptides with modified sequences.

Properties

CAS No.

73572-30-2

Molecular Formula

C58H85N13O16S

Molecular Weight

1252.4 g/mol

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid

InChI

InChI=1S/C58H85N13O16S/c1-31(2)26-40(54(83)65-37(49(60)78)22-25-88-5)64-46(75)30-61-51(80)41(28-35-16-18-36(73)19-17-35)67-55(84)42(27-34-12-7-6-8-13-34)68-57(86)48(33(4)72)70-53(82)38(14-9-10-23-59)66-56(85)44-15-11-24-71(44)58(87)43(29-47(76)77)69-50(79)32(3)62-52(81)39-20-21-45(74)63-39/h6-8,12-13,16-19,31-33,37-44,48,72-73H,9-11,14-15,20-30,59H2,1-5H3,(H2,60,78)(H,61,80)(H,62,81)(H,63,74)(H,64,75)(H,65,83)(H,66,85)(H,67,84)(H,68,86)(H,69,79)(H,70,82)(H,76,77)/t32-,33+,37-,38-,39-,40-,41-,42-,43-,44-,48-/m0/s1

InChI Key

JDWGXVXQFARQIG-UTSVTYMMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]4CCC(=O)N4)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4

Origin of Product

United States

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